L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-

Peptide Chemistry Protecting Group Strategy Orthogonal Synthesis

L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- (CAS 1313054-55-5, also known as Z-HoArg-OH or N2-Cbz-L-homoarginine) is a chemically protected, non-proteinogenic amino acid derivative. It functions as a key building block for introducing a homoarginine residue into peptides during solution-phase chemical synthesis.

Molecular Formula C15H22N4O4
Molecular Weight 322.36 g/mol
Cat. No. B12282831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-
Molecular FormulaC15H22N4O4
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCCN=CNN)C(=O)O
InChIInChI=1S/C15H22N4O4/c16-18-11-17-9-5-4-8-13(14(20)21)19-15(22)23-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10,16H2,(H,17,18)(H,19,22)(H,20,21)/t13-/m0/s1
InChIKeyAPWGTXWLVBVRCZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-: A Protected Homoarginine Building Block for Peptide Synthesis


L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- (CAS 1313054-55-5, also known as Z-HoArg-OH or N2-Cbz-L-homoarginine) is a chemically protected, non-proteinogenic amino acid derivative . It functions as a key building block for introducing a homoarginine residue into peptides during solution-phase chemical synthesis. The compound features a benzyloxycarbonyl (Cbz or Z) group protecting the alpha-amine and a guanidino group on the side chain, enabling selective and orthogonal deprotection strategies .

Why Unprotected Homoarginine or Standard Fmoc/Boc Analogs Cannot Substitute for L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-


Generic substitution fails because this compound provides a unique orthogonal protection profile essential for successful synthesis. Using unprotected L-homoarginine leads to uncontrolled side reactions at the alpha-amine during coupling . Conversely, analogs with Fmoc or Boc alpha-amine protection are incompatible with common acid-labile side-chain protecting groups often used for the guanidino moiety, leading to premature deprotection or difficult coupling kinetics [1]. This specific Cbz-protected form is stable to the acidic conditions used to remove Boc-type groups but can be selectively removed in the presence of Fmoc groups, enabling convergent synthetic strategies not replicable by simpler alternatives [2].

Quantitative Evidence for Selecting L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- over Alternatives


Orthogonal Stability: Cbz Protection is Stable to TFA, Unlike Boc, Enabling Tandem Deprotection

The Cbz protecting group on this compound remains stable under the acidic conditions (e.g., 50% trifluoroacetic acid) commonly used to remove tert-butyloxycarbonyl (Boc) side-chain protecting groups. In contrast, an N-alpha-Boc-protected homoarginine analog would be concurrently deprotected, destroying orthogonality and compromising the synthetic strategy [1]. This allows for the selective deprotection of side-chain functionalities while maintaining the integrity of the N-terminal protection, a critical requirement for assembling complex peptides via convergent synthesis.

Peptide Chemistry Protecting Group Strategy Orthogonal Synthesis

Solution-Phase Synthesis Compatibility: Cbz is the Industry Standard, Contrasting with Fmoc for SPPS

The benzyloxycarbonyl (Cbz or Z) group has long been utilized in solution-phase peptide synthesis, whereas it has little application in solid-phase synthesis (SPPS), where base-labile Fmoc dominates . This compound is therefore the preferred reagent for constructing peptides containing homoarginine via solution-phase methods, such as the synthesis of peptidyl argininals and other protease inhibitors where solid-phase approaches face severe coupling difficulties due to the steric bulk of arginine analogs [1].

Solution-Phase Peptide Synthesis Cbz Chemistry Synthetic Methodology

Overcoming Steric Hindrance: Homoarginine Building Blocks Require Optimized Protecting Groups for Efficient Coupling

It is well-documented in the patent literature that bulky amino acids like arginine, homoarginine, and norarginine are much more difficult to couple to a growing peptide chain than standard amino acids, often requiring repeated coupling cycles and leading to high levels of racemization [1]. The use of a benzyloxycarbonyl group, a classic protecting group known to confer optical stability and suppress racemization during activation, is therefore critical for maintaining chiral integrity during the incorporation of this hindered residue [2].

Difficult Peptide Couplings Homoarginine Racemization Control

Purity and Analytical Characterization for Reproducible Research

Commercial sources list standard purity for this compound at 98%, with batch-specific analytical data (NMR, HPLC) typically available to ensure identity and quality . This level of characterized purity is essential for reproducible peptide synthesis and consistent biological data, directly supporting procurement decisions over less well-characterized or custom-synthesized alternatives where batch variability can introduce significant experimental error.

Quality Control Analytical Chemistry Procurement Standards

Key Application Scenarios for L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- in Research and Industry


Convergent Solution-Phase Synthesis of Peptide Protease Inhibitors

This compound is ideally suited for the convergent synthesis of peptide-based protease inhibitors, such as peptidyl argininals used in drug discovery. The Cbz group's orthogonal stability profile, as established in the evidence, allows for the late-stage coupling of a fully protected homoarginine fragment into a growing peptide chain without disturbing other acid-labile side-chain protections, a process that would be impossible with a Boc-protected analog .

Synthesis of Homoarginine-Containing Antimicrobial Peptide Analogs

Researchers engineering antimicrobial peptides (AMPs) by substituting arginine with homoarginine to enhance proteolytic stability will require this compound for solution-phase fragment coupling. The evidence confirms that the Cbz group is the historical and chemical standard for such solution-phase work, directing procurement for labs aiming to synthesize and screen large libraries of novel AMP analogs .

Chemical Biology Tool for Studying Enzyme-Substrate Specificity

For labs investigating the substrate specificity of proteases or enzymes like nitric oxide synthase (NOS) where the chain length difference between arginine and homoarginine matters, this protected building block enables the precise synthesis of custom peptide substrates or inhibitors. The high documented purity (98%) is critical for generating accurate and reproducible kinetic data without interference from diastereomeric or side-product impurities .

Building Block for Renin and Alkaline Phosphatase Inhibitor Development

Given that homoarginine itself acts as a specific alkaline phosphatase inhibitor and that Cbz-arginine derivatives are used in renin inhibitor synthesis, this protected form is a strategic precursor for medicinal chemistry programs. The Cbz protection facilitates the incorporation of this pharmacophore into more complex, non-peptidic or modified peptide structures via solution-phase methods, a standard approach in early-stage drug candidate synthesis .

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